(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Overview
Description
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by a biphenyl structure with a methyl group at the 2’ position and a methanol group at the 3 position
Scientific Research Applications
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials due to its aromatic structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol involves the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent, which is then reacted with paraformaldehyde diacetate to yield the desired product . Another method involves a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenylboronic acid, followed by reduction of the resulting intermediate .
Industrial Production Methods
In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol can be optimized by using polyethylene glycol as a catalyst and sodium hydroxide as a base. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2’-methyl-[1,1’-biphenyl]-3-carbaldehyde.
Reduction: Formation of 2’-methyl-[1,1’-biphenyl]-3-ylmethane.
Substitution: Formation of 2’-methyl-[1,1’-biphenyl]-3-yl halides.
Mechanism of Action
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybiphenyl: Similar structure but without the methyl group, affecting its physical and chemical properties.
2’-Methyl-4-biphenylmethanol: Different position of the hydroxyl group, leading to variations in reactivity and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-methylphenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQWCFLTWFAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362655 | |
Record name | (2'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-85-1 | |
Record name | (2'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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